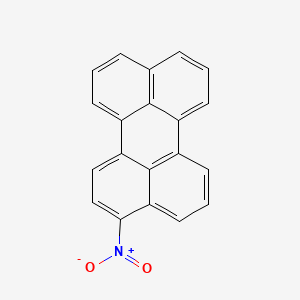

3-Nitroperylene

描述

Contextualization within Polycyclic Aromatic Hydrocarbons (PAHs) and Nitrated PAHs (NPAHs) Research

Polycyclic aromatic hydrocarbons (PAHs) are a class of ubiquitous organic pollutants that are released into the environment primarily from the incomplete combustion of fossil fuels and biomass. mdpi.comcopernicus.org These compounds are of significant concern due to their persistence and toxic effects. mdpi.comnih.gov Nitrated polycyclic aromatic hydrocarbons (NPAHs) are derivatives of PAHs that can be formed through direct emissions from combustion sources or by the atmospheric transformation of parent PAHs. nih.gov

NPAHs, including 3-Nitroperylene, are found in various environmental compartments, such as air, soil, and sediments, often alongside their parent PAHs. mdpi.comnih.gov While their concentrations are generally lower than those of the parent compounds, NPAHs can exhibit higher toxicity, including mutagenic and genotoxic effects. mdpi.comnih.gov Research has shown that NPAHs can be more carcinogenic than their parent PAHs, making them a significant area of study in environmental and health sciences. nih.govnih.gov

The following table provides a summary of key characteristics of PAHs and NPAHs:

| Feature | Polycyclic Aromatic Hydrocarbons (PAHs) | Nitrated Polycyclic Aromatic Hydrocarbons (NPAHs) |

| Origin | Incomplete combustion of fossil fuels and biomass. mdpi.comcopernicus.org | Direct emission from combustion; atmospheric transformation of PAHs. nih.gov |

| Toxicity | Toxic and carcinogenic. copernicus.org | Often more mutagenic and genotoxic than parent PAHs. mdpi.comnih.gov |

| Environmental Presence | Ubiquitous in air, soil, and water. mdpi.comnih.gov | Found in similar environmental compartments as PAHs. nih.gov |

Significance of Perylene (B46583) Derivatives in Contemporary Chemical Research

Perylene and its derivatives are a significant class of compounds in modern chemical research, primarily due to their exceptional optical and electronic properties. nih.govacs.orgacs.org These molecules are characterized by their high chemical, thermal, and photochemical stability, making them suitable for a wide range of applications. mdpi.com The perylene core is an electron-rich polyaromatic system that exhibits strong absorption in the visible light spectrum and high fluorescence quantum yields. acs.orgmdpi.com

The versatility of perylene derivatives stems from the ability to modify their chemical structure to fine-tune their properties for specific applications. nih.govacs.org By attaching different functional groups to the perylene core, researchers can alter their solubility, electronic energy levels, and self-assembly behavior. nih.govresearchgate.net This tunability has led to the development of perylene-based materials for use in:

Organic Electronics: Perylene derivatives, particularly perylene diimides (PDIs), are among the best-performing n-type organic semiconductors. mdpi.compatentcut.combohrium.com They are used in organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). acs.orgreddit.com

Fluorescent Dyes and Pigments: Due to their intense color and stability, perylene derivatives have been used as high-performance pigments and fluorescent probes. mdpi.comnih.gov

Photocatalysis: The strong light absorption and electrochemical properties of perylene derivatives make them promising candidates for photocatalytic applications, such as hydrogen evolution from water. rsc.org

Biomedical Applications: The biocompatibility of some perylene derivatives has led to their investigation in areas like live-cell fluorescence lifetime imaging and as photosensitizers in photodynamic therapy. nih.govacs.orgnih.govresearchgate.net

The introduction of a nitro group onto the perylene core, as in this compound, is a key strategy for modifying its electronic properties. The nitro group is a strong electron-withdrawing group that can significantly alter the photophysical and electrochemical characteristics of the perylene system. mdpi.commdpi.com

Overview of Key Academic Research Trajectories for this compound

Research on this compound is situated at the intersection of environmental science and materials chemistry. Key research trajectories for this compound include its environmental detection and its potential applications in organic electronics.

Environmental Research: As a nitrated PAH, this compound is studied within the broader context of environmental pollution. Research in this area focuses on:

Occurrence and Distribution: Identifying and quantifying the presence of this compound in various environmental matrices like airborne particulate matter and sediments. nih.govnih.gov

Source Apportionment: Determining the primary sources of this compound, whether from direct emissions (e.g., vehicle exhaust) or secondary atmospheric formation. nih.govcopernicus.org

Transformation and Fate: Understanding the chemical and physical processes that govern its persistence and transport in the environment. mdpi.com

Materials Science and Organic Electronics: The introduction of the nitro group makes this compound and its derivatives interesting for applications in organic electronics. The nitro group's electron-withdrawing nature can enhance the n-type semiconductor properties of the perylene core. mdpi.commdpi.com Research in this domain explores:

Synthesis and Functionalization: Developing synthetic routes to this compound and its derivatives to create novel materials with tailored optoelectronic properties. nih.govresearchgate.net

Photophysical and Electrochemical Properties: Characterizing the absorption, emission, and redox behavior of these compounds to understand their potential in electronic devices. nih.govmdpi.comresearchgate.net Studies have shown that nitroaromatics are often non-fluorescent due to efficient intersystem crossing to triplet states or other non-radiative decay pathways. nih.gov

Device Applications: Investigating the performance of this compound-based materials as active components in organic electronic devices. patentcut.comgoogle.com

The following table summarizes the primary research areas for this compound:

| Research Area | Key Focus |

| Environmental Science | Occurrence, sources, and fate of this compound as an environmental pollutant. mdpi.comnih.govnih.govcopernicus.org |

| Materials Science | Synthesis and characterization of this compound and its derivatives for applications in organic electronics. mdpi.compatentcut.commdpi.comnih.govresearchgate.netgoogle.com |

Structure

3D Structure

属性

IUPAC Name |

3-nitroperylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11NO2/c22-21(23)18-11-10-16-14-7-2-5-12-4-1-6-13(19(12)14)15-8-3-9-17(18)20(15)16/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZJXXFWGAGHMGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=C5C(=CC=C4)C(=CC=C5C3=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10174600 | |

| Record name | 3-Nitroperylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20589-63-3 | |

| Record name | 3-Nitroperylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20589-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitroperylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020589633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitroperylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Nitroperylene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DCG4K35YXW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Direct Nitration Strategies for Perylene (B46583) to 3-Nitroperylene

The synthesis of this compound is primarily achieved through the direct electrophilic nitration of perylene. This process involves the introduction of a nitro group (–NO₂) onto the perylene core. The position of nitration is influenced by the reaction conditions and the reagents employed.

Reaction Conditions and Reagents for Selective Mononitration

The selective synthesis of this compound requires careful control of reaction parameters to favor mononitration and influence the isomeric distribution of products. A common method involves the nitration of perylene in dioxane with dilute nitric acid. benchchem.com Another established procedure utilizes a mixture of concentrated nitric acid and sulfuric acid. benchchem.com The reaction temperature and the concentration of the nitrating agent are critical factors in controlling the extent of nitration and minimizing the formation of dinitroperylene and other byproducts. benchchem.com

Alternative methods have also been explored. One such method involves the reaction of perylene cation radical perchlorate (B79767) with nitrite (B80452) ion. tdl.org For perylene diimide (PDI) derivatives, which share the perylene core, mononitration can be achieved with high selectivity using reagents like cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) and nitric acid in dichloromethane (B109758) at ambient temperature. nih.govmdpi.commdpi.com The electron-withdrawing nature of the initially introduced nitro group deactivates the perylene core towards further electrophilic substitution, thus favoring mononitration. nih.govrsc.org

Interactive Data Table: Reagents and Conditions for Perylene Nitration

| Reagent System | Solvent | Temperature | Key Feature | Reference |

| Dilute Nitric Acid | Dioxane | - | Selective mononitration | benchchem.com |

| Conc. HNO₃ / Conc. H₂SO₄ | - | Controlled | Standard nitration | benchchem.com |

| Perylene Cation Radical Perchlorate / NO₂⁻ | - | - | Alternative route | tdl.org |

| CAN / HNO₃ | Dichloromethane | 25 °C | High selectivity for PDI mononitration | nih.govmdpi.commdpi.com |

| Fuming Nitric Acid | - | Room Temp | High yield for PDI mononitration | nih.gov |

Isomer Separation and Purity Considerations in Synthesis

The direct nitration of perylene typically yields a mixture of isomers, primarily 1-nitroperylene (B1595365) and this compound. benchchem.com The separation of these isomers is a crucial step to obtain pure this compound. Column chromatography is a frequently employed technique for this separation. benchchem.com The identity and purity of the separated this compound are often confirmed by its higher melting point (210–212°C) and by comparing its UV spectral data with literature values. benchchem.com

For nitrated perylene diimide derivatives, high-performance liquid chromatography (HPLC) is an effective method for separating regioisomers, such as the 1,6- and 1,7-dinitro derivatives. mdpi.com Repetitive crystallization can also be utilized for the purification and separation of isomers. nih.govresearchgate.net

Functional Group Interconversions and Derivatization

The nitro group of this compound is a versatile functional group that can be transformed into other functionalities, enabling the synthesis of a range of perylene derivatives.

Reduction of the Nitro Group to Amino Derivatives (e.g., 3-Aminoperylene)

The most common transformation of this compound is its reduction to 3-aminoperylene. This conversion is significant as it changes the electronic properties of the perylene core, introducing an electron-donating amino group. vulcanchem.com Several reducing agents and conditions can be employed for this purpose:

Catalytic Hydrogenation: This method involves the use of a catalyst such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. benchchem.com

Metal Reductions: Reagents like zinc in an acidic medium or tin(II) chloride (SnCl₂) are effective for the reduction of the nitro group. benchchem.commdpi.com For instance, the reduction of nitroperylene diimides has been successfully carried out using SnCl₂·2H₂O in refluxing tetrahydrofuran (B95107) (THF). mdpi.commdpi.com

Hydrazine (B178648): The reduction of this compound to 3-aminoperylene can also be accomplished using hydrazine with a palladium catalyst. tdl.org

Interactive Data Table: Reduction of Nitroperylenes

| Starting Material | Reducing Agent | Solvent | Product | Reference |

| This compound | Hydrazine / Pd | - | 3-Aminoperylene | tdl.org |

| 1-Nitroperylene Diimide | SnCl₂·2H₂O | THF | 1-Aminoperylene Diimide | mdpi.commdpi.com |

| Dinitroperylene Diimides | SnCl₂·2H₂O | THF | Diaminoperylene Diimides | mdpi.com |

| This compound | Zinc / Acid | - | 3-Aminoperylene | benchchem.com |

| This compound | Pd/C, H₂ | - | 3-Aminoperylene | benchchem.com |

Subsequent Reactions of Amino-Perylene Derivatives

3-Aminoperylene serves as a key intermediate for the synthesis of more complex perylene derivatives. The amino group can undergo various reactions, including:

N-Acylation: Reaction with acetylating agents to form N-acetyl derivatives. researchgate.net

Condensation Reactions: For example, condensation with cyanuric chloride to produce N-triazinyl-3-aminoperylenes. researchgate.net These derivatives can be further functionalized by the substitution of chlorine atoms on the triazine ring with groups like methoxy (B1213986) or aniline. researchgate.net

Diazotization: The amino group can be converted to a diazonium salt, which can then be used in subsequent coupling reactions. vulcanchem.com

These subsequent reactions allow for the fine-tuning of the photophysical and electronic properties of the perylene system for various applications. researchgate.netunige.ch

Mechanistic Investigations of Nitration and Reduction Pathways

The mechanism of electrophilic nitration of aromatic compounds, including perylene, is a well-studied area. The reaction generally proceeds via the formation of a nitronium ion (NO₂⁺) from the nitrating agent, which then attacks the electron-rich perylene ring to form a sigma complex (arenium ion). rushim.ru Subsequent loss of a proton restores the aromaticity and yields the nitroperylene product. rushim.ru

An alternative mechanism that has been considered, particularly for reactive aromatics, involves an electron transfer process. researchgate.net This pathway suggests the initial formation of a perylene radical cation, which then reacts with nitrogen dioxide or nitrite ion. researchgate.netresearchgate.net

The reduction of the nitro group to an amine is a multi-step process. Under typical conditions with metal catalysts or reducing agents, the reaction is believed to proceed through intermediate species such as nitroso and hydroxylamine (B1172632) derivatives, although these are generally not isolated.

The metabolic activation of this compound, which involves both oxidation and reduction, has also been investigated. This process can involve microsomal enzymes and bacterial nitroreductases, leading to the formation of reactive intermediates. benchchem.com

Advanced Spectroscopic Characterization and Photophysical Investigations

Ultrafast Excited-State Dynamics of 3-Nitroperylene

The events following the absorption of light by this compound occur on exceptionally short timescales, necessitating the use of ultrafast spectroscopic techniques to unravel the complex sequence of relaxation processes.

Time-Resolved Absorption and Emission Spectroscopy

Femtosecond transient absorption (TA) spectroscopy has been a pivotal tool in mapping the excited-state landscape of this compound. unige.ch Upon photoexcitation, typically with a 400 nm laser pulse, the TA spectra of this compound in various solvents reveal distinct features. unige.ch In a non-polar solvent like cyclohexane (B81311), the spectra are characterized by a negative band between 420 and 560 nm, which is attributed to the ground-state bleach (S₀-S₁) and stimulated emission (S₁-S₀), and a positive band centered around 630 nm, assigned to the excited-state absorption (S₁-Sₙ). unige.ch

Over the initial few hundred picoseconds, these spectra show minimal evolution, apart from a partial rise in signal intensity in the stimulated emission and positive TA band regions within approximately 25 picoseconds. unige.ch On a longer timescale, the intensity of both the positive and negative bands decreases, while a new absorption feature emerges between 500 and 600 nm. unige.ch The decay of the excited-state population can be modeled with multiple exponential functions, with a significant time constant of around 1.8 ns in cyclohexane. unige.ch

Time-resolved fluorescence measurements, often performed using time-correlated single photon counting (TCSPC) with an instrument response function (IRF) of about 200 ps, complement the TA data by directly probing the emissive S₁ state. unige.ch These studies have revealed that the excited-state dynamics, including the fluorescence quantum yield, can be dependent on the excitation wavelength. This is attributed to the inhomogeneous nature of the absorption spectrum, which arises from a distribution of twist angles of the nitro group relative to the perylene (B46583) plane. unige.ch

Internal Conversion (IC) and Intersystem Crossing (ISC) Pathways

A key finding in the study of this compound is that, unlike many smaller nitroaromatic compounds which undergo ultrafast intersystem crossing (ISC) to the triplet manifold, this compound primarily decays via internal conversion (IC) from the first excited singlet state (S₁). unige.ch Intersystem crossing, the process of transitioning from a singlet to a triplet state, is a prevalent and efficient fluorescence quenching mechanism in most nitroaromatics. rsc.org The high rates of ISC in these compounds, often exceeding 10¹¹ s⁻¹, mean that fluorescence, with typical rate constants of 10⁷-10⁸ s⁻¹, cannot effectively compete. rsc.org

However, in this compound, the larger aromatic system of the perylene core plays a crucial role. unige.chunam.mx It is proposed that the S₁ state in this compound is stabilized relative to the triplet states, which impedes or significantly reduces the efficiency of the ISC channel. unam.mx This stabilization allows other decay pathways, namely internal conversion and fluorescence, to become more significant.

While IC is the dominant non-radiative decay pathway, ISC can become competitive under certain conditions, such as in non-polar solvents like cyclohexane where the IC process is slower. unige.ch The introduction of charge-transfer (CT) character into the excited states is known to decrease spin-orbit coupling (SOC), which is a key factor governing the rate of ISC. rsc.org By enhancing the CT character, the overlap between the orbitals involved in the singlet and triplet states is reduced, thus weakening the SOC and slowing down ISC. rsc.org

Non-Radiative Decay Mechanisms

The primary non-radiative decay mechanism for the S₁ state of this compound is internal conversion. unige.ch In nonprotic solvents, this IC process is understood to involve low-frequency, large-amplitude motions associated with the nitro group. unige.ch The efficiency of this decay is influenced by both the polarity and viscosity of the solvent. unige.ch For instance, the excited-state lifetime is considerably shorter in protic solvents, which is attributed to hydrogen-bonding interactions that limit the torsional freedom of the nitro group and promote ultrafast non-radiative deactivation. unige.ch

The nearly planar structure of 3-monosubstituted perylenes, including this compound, allows for a significant π-conjugated system, which is conducive to ππ* fluorescence. researchgate.net This contrasts with 1-substituted perylenes, which often have a twisted structure that enhances non-radiative decay pathways. researchgate.net The twisting motion of the nitro group relative to the aromatic plane is a critical factor in the non-radiative deactivation of many nitroaromatics. rsc.org In this compound, the planarity helps to suppress these non-radiative pathways, contributing to its observable fluorescence. researchgate.net

Fluorescence Properties and Solvatochromic Effects

Contrary to the general rule that nitroaromatics are non-fluorescent, this compound exhibits significant fluorescence, a property that is highly sensitive to its solvent environment. rsc.orgresearchgate.net

Characterization of Emission Profiles in Varied Solvents

The fluorescence of this compound displays solvatochromism, meaning its emission spectrum shifts depending on the polarity of the solvent. unige.chresearchgate.net This behavior is a strong indicator of a change in the electronic distribution upon excitation, specifically an increase in the dipole moment of the excited state compared to the ground state. rsc.org

In a study comparing photophysical properties, this compound was found to have a high photoluminescence quantum yield (ΦPL) of 80.62% in toluene. researchgate.net This is significantly higher than some other substituted perylenes, such as 3-aminoperylene (71.70%) and 1-aminoperylene (48.04%). researchgate.net In contrast, 1-nitroperylene (B1595365) shows no fluorescence in any solvent, highlighting the critical role of the substitution position on the photophysical properties. researchgate.netosti.gov While this compound in a THF solution yields a weak emission at 565 nm upon excitation at 474 nm, 1-nitroperylene is non-fluorescent under all excitation wavelengths. osti.gov

The table below summarizes the excited-state parameters for this compound in various solvents upon 400 nm excitation, as determined by transient absorption spectroscopy. unige.ch

| Solvent | τ₁ (ps) | τ₂ (ps) | τ₃ (ns) |

| Cyclohexane | ~25 | - | 1.8 |

| Chlorobenzene | - | - | - |

| Chloroform | - | - | - |

| Dichloromethane (B109758) | - | - | - |

| Acetonitrile (B52724) | - | ~100 | - |

| Methanol | - | - | - |

| N-Methylformamide | - | - | - |

Data extracted from a study on the excited-state dynamics of nitroperylene. unige.ch The table is partially populated as the full dataset for all solvents was not available in the provided search results. τ₁, τ₂, and τ₃ represent the time constants of the different decay components.

Elucidation of Charge-Transfer (CT) State Character

The solvatochromic behavior of this compound's fluorescence is a direct consequence of the significant charge-transfer (CT) character of its S₁ excited state. unige.chrsc.org The strongly electron-withdrawing nitro group (-NO₂) attached to the electron-rich perylene core facilitates an intramolecular charge transfer upon photoexcitation. rsc.orgresearchgate.net This creates a more polar excited state compared to the ground state.

The excited-state absorption spectrum of this compound shows a substantial dependence on solvent polarity. unige.ch In highly polar solvents, the spectrum closely resembles that of the this compound radical cation, which is generated through bimolecular quenching with an electron acceptor. This similarity provides strong evidence for the substantial charge-transfer character of the S₁ state. unige.ch

Enhancing the CT character of the excited state is a key strategy for designing fluorescent nitroaromatics. rsc.org The CT nature of the excited state localizes the electron and hole on different parts of the molecule, which reduces the spin-orbit coupling and thus the rate of intersystem crossing. rsc.org While this is beneficial for promoting fluorescence, a highly polarized CT state can also open other non-radiative decay channels, especially in polar solvents. rsc.org Therefore, the photophysical properties of this compound represent a delicate balance between the suppression of ISC and the management of other non-radiative pathways, all governed by the interplay of its molecular structure and solvent environment.

Influence of Excitation Wavelength on Photophysical Processes

The photophysical behavior of this compound (NPe) exhibits a notable dependence on the excitation wavelength, particularly in nonprotic solvents. This phenomenon is primarily investigated using steady-state and time-resolved spectroscopic techniques, such as femtosecond transient absorption spectroscopy, which monitors the absorption changes of a sample after excitation by a short laser pulse. unige.chacs.orgedinst.comnd.edu

In nonprotic solvents like cyclohexane and acetonitrile, both the fluorescence quantum yield and the excited-state dynamics of this compound have been found to differ depending on whether the molecule is excited at the blue or red edge of its main absorption band (the S₀–S₁ transition). unige.chacs.org This dependence is attributed to the inhomogeneous nature of the absorption spectrum. This inhomogeneity arises from a distribution of ground-state conformations, specifically related to the various possible twist angles of the nitro (–NO₂) group relative to the planar perylene aromatic system. unige.chacs.org Excitation at different wavelengths selectively targets subpopulations of these conformers, each with distinct photophysical properties and decay pathways.

When excited on the red edge of the absorption band, conformers with a more planar geometry are typically selected. These conformers exhibit different excited-state lifetimes and decay dynamics compared to those selected with higher-energy (blue-edge) excitation. unige.ch In cyclohexane, a nonpolar solvent, excitation at the blue edge leads to a faster decay of the excited state than excitation at the red edge. This suggests that the more twisted conformers, which absorb at higher energies, have more efficient non-radiative decay channels. unige.chacs.org

Conversely, this excitation wavelength dependence is not observed in protic solvents. In these environments, it is believed that hydrogen-bonding interactions with the solvent molecules restrict the torsional motion of the nitro group. This limitation leads to a more uniform population of conformers and favors an ultrafast non-radiative deactivation of the excited state, regardless of the specific excitation wavelength used. unige.chacs.org

Table 1: Effect of Excitation Wavelength on Excited-State Dynamics of this compound in Cyclohexane

| Excitation Wavelength | Observed Effect on Excited-State Lifetime | Postulated Reason |

|---|---|---|

| Blue Edge of Absorption Band | Faster decay dynamics | Excitation of conformers with a larger twist angle of the nitro group, leading to more efficient non-radiative decay. unige.ch |

| Red Edge of Absorption Band | Slower decay dynamics | Excitation of more planar conformers with less efficient non-radiative decay pathways. unige.ch |

Vibrational Spectroscopy in Conformational and Electronic Structure Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful, non-destructive tool for analyzing molecular structure. sapub.orgedinst.comcovalentmetrology.com By probing the vibrational modes of a molecule, these techniques provide a "fingerprint" that is highly sensitive to its conformation, bonding, and electronic environment. vu.ltarxiv.org

For a molecule like this compound, the vibrational spectrum can be conceptually divided into several regions. The high-frequency region is dominated by C-H stretching vibrations of the aromatic perylene core. The mid-frequency "fingerprint" region contains a complex series of bands arising from C-C stretching and in-plane bending modes of the fused aromatic rings. covalentmetrology.com The presence and position of these bands are characteristic of the perylene backbone.

Crucially, the nitro group (–NO₂) introduces distinct vibrational modes that are sensitive to its electronic and steric environment. The two most characteristic vibrations are the asymmetric (ν_as(NO₂)) and symmetric (ν_s(NO₂)) stretching modes. These typically appear in the 1560–1500 cm⁻¹ and 1360–1300 cm⁻¹ regions, respectively. The exact frequencies of these modes are influenced by the degree of electronic conjugation between the nitro group and the perylene π-system. A more planar conformation, which enhances conjugation, will affect the bond order within the nitro group and shift these frequencies compared to a more twisted conformation.

Furthermore, low-frequency modes, including out-of-plane bending and torsional vibrations involving the C–N bond, provide direct insight into the conformational flexibility of the molecule. unige.ch Analysis of these modes, often aided by quantum chemical calculations, can help determine the distribution of twist angles between the nitro group and the aromatic plane. vu.ltarxiv.org Therefore, by analyzing the specific frequencies and intensities of these vibrational bands, researchers can deduce critical information about the conformational preferences and the electronic structure of this compound. umich.edu

Table 2: Characteristic Vibrational Modes for Analysis of this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Structural Information Provided |

|---|---|---|

| Aromatic C-H Stretch | 3100–3000 | Confirms the presence of the aromatic perylene core. |

| Asymmetric NO₂ Stretch | 1560–1500 | Sensitive to the electronic environment and conjugation with the perylene ring. sapub.org |

| Symmetric NO₂ Stretch | 1360–1300 | Also sensitive to electronic effects and molecular conformation. sapub.org |

| Aromatic C=C Stretch | 1600–1450 | Characteristic "fingerprint" of the perylene ring system. |

| C-N Stretch | ~850 | Relates to the bond strength between the nitro group and the perylene ring. |

| Torsional/Bending Modes | < 600 | Provides information on the out-of-plane and torsional conformation of the nitro group relative to the aromatic plane. unige.ch |

Nuclear Magnetic Resonance Spectroscopy in Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous determination of molecular structures in solution. aocs.orgnumberanalytics.com For derivatives of this compound, both ¹H and ¹³C NMR provide critical data on the connectivity and chemical environment of atoms.

In ¹H NMR spectroscopy, the chemical shift (δ), multiplicity (splitting pattern), and integration (number of protons) of each signal provide a wealth of structural information. For a substituted perylene derivative, the aromatic region of the ¹H NMR spectrum is particularly informative. For instance, in the case of a dinitro-perylene derivative, the introduction of a second nitro group significantly alters the symmetry of the molecule compared to the parent perylene. researchgate.net This reduction in symmetry results in a more complex spectrum with a greater number of distinct signals for the aromatic protons. The chemical shifts of the protons are influenced by the strong electron-withdrawing nature of the nitro groups, causing nearby protons to be deshielded and appear at a higher chemical shift (downfield). researchgate.net

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. aocs.org Each chemically unique carbon atom gives a distinct signal. In a dinitro-perylene derivative, one would expect to see multiple signals in the aromatic region (typically δ 120-140 ppm). researchgate.net The carbon atoms directly attached to the electron-withdrawing nitro groups are significantly deshielded and their signals are shifted downfield. researchgate.net

Modern two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity. numberanalytics.comscirp.org COSY identifies protons that are coupled to each other (typically on adjacent carbons), while HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. These methods are crucial for assigning each signal to a specific position on the perylene core, thereby confirming the substitution pattern of the derivative.

Table 3: Representative NMR Data for a Dinitro-perylene Derivative

| Nucleus | Spectrum Type | Chemical Shift (δ) Range (ppm) | Structural Insights |

|---|---|---|---|

| ¹H | 1D NMR | 7.5 – 8.8 | Multiple distinct signals in the aromatic region indicate reduced molecular symmetry due to disubstitution. Protons near nitro groups are shifted downfield. researchgate.net |

| ¹³C | 1D NMR | 124 – 136 | Multiple signals confirm the presence of chemically non-equivalent carbons. Carbons bonded to nitro groups are deshielded. researchgate.net |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Nitroperylene at the molecular level.

Quantum chemistry calculations, particularly those using Density Functional Theory (DFT), have been employed to determine the ground-state structure of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) like this compound. tandfonline.com These calculations are crucial for understanding the orientation of the nitro group relative to the plane of the perylene (B46583) aromatic ring, a factor that has been correlated with the biological activity of nitro-PAHs. tandfonline.com For nitroaromatic compounds in general, the ground-state potential along the twist coordinate of the nitro group is often very shallow, leading to a wide distribution of NO₂ twist angles at room temperature. unige.ch

Molecular Orbital (MO) analysis provides a depiction of the electron distribution within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they are involved in the primary electronic transitions. For this compound, calculations have shown that the first electronic transition (S₀→S₁) is associated with a one-electron HOMO-LUMO transition. unige.ch Analysis of these orbitals reveals a significant charge-transfer (CT) character, with the electronic density at the nitro group being substantially larger in the LUMO compared to the HOMO. unige.ch This indicates a shift of electron density towards the nitro group upon excitation.

Table 1: Calculated Molecular Properties of this compound

| Property | Description | Finding | Citation |

|---|---|---|---|

| Ground State | Lowest energy state of the molecule | Characterized by a shallow potential for the NO₂ group twist angle. | unige.ch |

| HOMO-LUMO Transition | Primary electronic transition | The S₀→S₁ transition is primarily a HOMO→LUMO excitation. | unige.ch |

| LUMO Character | Electron density in the LUMO | Shows significantly larger electronic density at the nitro group compared to the HOMO. | unige.ch |

Computational methods are used to predict spectroscopic properties, which can then be compared with experimental data. Gas-phase quantum chemistry calculations for this compound predict the first electronic transition from the ground state to occur at approximately 483 nm. unige.ch This prediction is in good agreement with the experimentally observed absorption maximum at 460 nm in a non-polar solvent like cyclohexane (B81311). unige.ch

The nature of the absorption spectrum is influenced by the molecular geometry. For this compound, the absorption spectrum is thought to be inhomogeneously broadened due to the distribution of twist angles of the nitro group relative to the aromatic plane. acs.org This contrasts with other perylene derivatives like aminoperylene, where the absorption band is more homogenously broadened. unige.ch

Excited-State Calculations and Dynamics Simulations

The behavior of this compound after absorbing light is governed by its excited-state properties and relaxation pathways, which can be modeled using advanced computational techniques.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for studying the excited states of molecules. rsc.orgmpg.de It is widely used to calculate the excited-state absorption spectra and to understand the nature of electronic transitions. nih.gov For perylene-based systems, TD-DFT calculations with specific functionals have been shown to provide accurate descriptions of excited states. researchgate.net In the study of this compound, TD-DFT calculations have been instrumental in confirming the charge-transfer nature of the S₁ state. unige.chacs.org The calculated excited-state absorption spectrum in highly polar solvents shows a strong resemblance to the spectrum of the experimentally generated this compound radical cation, supporting the idea of significant charge separation in the excited state. acs.org

The S₁ excited state of this compound exhibits substantial charge-transfer (CT) character, a feature that has been extensively modeled. acs.org This CT character means that upon photoexcitation, there is a significant redistribution of electron density from the perylene moiety to the nitro group. This is further evidenced by the large increase in the permanent dipole moment upon excitation from the ground to the excited state. unige.ch By applying the Lippert-Mataga relationship to solvatochromic data and using a cavity radius of 3.9 Å, the change in dipole moment (Δµ) upon excitation was estimated to be 7.7 D. unige.ch This large change in dipole moment is a hallmark of a state with significant charge-transfer character and explains the strong dependence of its photophysical properties on solvent polarity. benchchem.com

Table 2: Excited-State Properties and Solvent Effects for this compound

| Property | Solvent | Value | Method/Observation | Citation |

|---|---|---|---|---|

| Fluorescence Quantum Yield (Φfl) | Cyclohexane (CHX) | 0.15 | Experimental Measurement (400 nm excitation) | unige.ch |

| Acetonitrile (B52724) (ACN) | < 0.05 | Experimental Measurement (400 nm excitation) | unige.ch | |

| Dichloromethane (B109758) (DCM) | ~0.02 | Experimental Measurement (400 nm excitation) | unige.ch | |

| Methanol (MeOH) | < 0.01 | Experimental Measurement (400 nm excitation) | unige.ch | |

| Excited State Dipole Moment Change (Δµ) | N/A | 7.7 D | Calculated from Lippert-Mataga relationship | unige.ch |

| Excited State Lifetime (τ) | Acetonitrile (ACN) | ~100 ps | Time-Resolved Spectroscopy | acs.org |

The potential energy surface (PES) describes the energy of a molecule as a function of its geometry and helps to visualize the pathways for relaxation after excitation. libretexts.orgwikipedia.orgumn.edu For this compound, the excited-state dynamics are dictated by the topology of the S₁ state PES. Unlike smaller nitroaromatic compounds which often undergo rapid intersystem crossing (ISC) to the triplet state, this compound in its S₁ state primarily decays through internal conversion (IC) back to the ground state. acs.org

In non-protic solvents, this internal conversion process is thought to involve low-frequency, large-amplitude motions associated with the nitro group. acs.org The efficiency of this relaxation pathway is dependent on both solvent polarity and viscosity. acs.orgbenchchem.com In non-polar solvents like cyclohexane, the IC process is slow enough that ISC can become a competitive decay channel. acs.org However, in protic solvents, the excited-state lifetime is significantly shorter. This is rationalized by the formation of hydrogen bonds between the solvent and the nitro group, which restricts the torsional motion of the nitro group and promotes a very fast, non-radiative deactivation pathway. acs.org The dependence of the excited-state dynamics on the excitation wavelength further suggests a complex potential energy surface, where excitation to different points on the surface can lead to different initial relaxation dynamics. unige.ch

Conformational Analysis and Torsional Dynamics of the Nitro Group

Theoretical and computational studies have been instrumental in elucidating the conformational preferences and torsional dynamics of the nitro group in this compound. The orientation of the nitro (NO₂) group relative to the polycyclic aromatic hydrocarbon (PAH) core is a critical determinant of the molecule's electronic structure, photophysical properties, and reactivity.

Computational calculations, particularly those employing Density Functional Theory (DFT), indicate that the ground-state geometry of this compound features a nearly planar structure. researchgate.net In this conformation, the nitro group is almost coplanar with the perylene aromatic ring system. This planarity facilitates a significant π-conjugated system across the molecule. researchgate.net The preference for a planar arrangement is primarily attributed to the lack of significant steric hindrance at the 3-position. Unlike isomers such as 1-nitroperylene (B1595365), where a peri hydrogen atom forces the nitro group to twist out of the plane of the aromatic rings, the 3-position is relatively unencumbered. researchgate.netacs.org

The torsional angle of the nitro group in nitro-PAHs is generally governed by a balance of electrostatic forces between the oxygen atoms of the nitro group and adjacent atoms on the aromatic framework, as well as steric repulsion. acs.org In molecules without direct steric impediments, such as 2-nitronaphthalene, a planar conformation is favored in the ground state. acs.org This principle extends to this compound, where the absence of proximate hydrogens analogous to the peri-hydrogens in 1-substituted PAHs allows the nitro group to align with the aromatic plane.

The dynamics of the nitro group's rotation are also a subject of computational investigation. The potential energy surface for the torsional motion of the nitro group in related nitroaromatics is often relatively shallow, suggesting that a population of rotamers can exist at room temperature. researchgate.net However, for this compound, the planar conformation represents the distinct energy minimum. Upon electronic excitation, the torsional dynamics can change significantly. In many nitro-PAHs, the molecule may relax into a more twisted or, conversely, a more planar geometry in the excited state, which can influence nonradiative decay pathways. walshmedicalmedia.comrsc.org For example, ground-state optimization of 1-nitropyrene (B107360) shows a nitro group torsion angle of 32.8°, which changes to just 0.07° in the lowest-energy excited singlet state. walshmedicalmedia.com While specific excited-state calculations for this compound are not detailed in the provided sources, its ground-state planarity is a key factor in its distinct photophysical behavior, such as its strong fluorescence, which contrasts sharply with the non-luminescence of the twisted 1-nitroperylene isomer. researchgate.net

Table 1: Comparison of Calculated Ground-State Nitro Group Torsion Angles in Various Nitro-PAHs

| Compound | Torsion Angle (degrees) | Influencing Factors | Reference |

| This compound | Nearly Planar (≈0°) | Lack of significant steric hindrance | researchgate.net |

| 1-Nitroperylene | Twisted | Steric hindrance from peri-hydrogen | researchgate.net |

| 1-Nitropyrene | 32.8° | Steric hindrance from peri-hydrogen | walshmedicalmedia.com |

| 2-Nitronaphthalene | Planar | No peri-hydrogen interactions | acs.org |

Reactivity and Reaction Mechanism Elucidation

Studies on the Chemical Reactivity of the Nitro Group

The nitro group of 3-nitroperylene is a key functional group that dictates much of its chemical behavior. It is an electron-withdrawing group, which deactivates the perylene (B46583) core towards further electrophilic substitution. nih.gov This deactivation is significant enough that monosubstitution is the favored outcome during nitration reactions. nih.gov

Reduction Reactions: The nitro group in this compound can be readily reduced to form 3-aminoperylene. This transformation significantly alters the electronic properties of the molecule. Common laboratory methods for this reduction include catalytic hydrogenation using catalysts like palladium on carbon, or chemical reduction with agents such as tin(II) chloride or zinc in an acidic medium. benchchem.comrsc.org The resulting amino group can then serve as a handle for further functionalization.

Nucleophilic Substitution: While the perylene ring itself is electron-rich, the strong electron-withdrawing nature of the nitro group can make the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at positions ortho and para to the nitro group. wikipedia.org Although less common than electrophilic substitution on the parent perylene, these reactions provide a pathway to introduce a variety of functional groups. The mechanism generally involves the addition of a nucleophile to the electron-deficient ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. organic-chemistry.org In the case of nitroarenes without a halogen leaving group, a variation known as Vicarious Nucleophilic Substitution (VNS) can occur, where a carbanion bearing a leaving group attacks the ring, leading to the substitution of a hydrogen atom. organic-chemistry.org

Pathways for Aromatic Nitration in Polycyclic Systems

The synthesis of this compound is typically achieved through the direct nitration of perylene. This electrophilic aromatic substitution reaction involves the introduction of a nitro group onto the perylene core.

Reaction Conditions and Isomer Formation: The nitration of perylene can be carried out using various nitrating agents. A common method involves the use of nitric acid in the presence of a catalyst or a co-reagent. For instance, nitration of perylene in dioxane with dilute nitric acid yields a mixture of 1-nitroperylene (B1595365) and this compound. These isomers can then be separated using column chromatography. The 3-isomer is identified by its higher melting point (210–212°C) and its distinct UV spectral characteristics. Another approach involves the use of cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) and nitric acid in a chlorinated solvent, which can lead to nearly quantitative yields of the mononitrated product. nih.gov The reaction of perylene with dinitrogen tetroxide has also been shown to produce mononitroperylenes in excellent yields. lookchem.com

The regioselectivity of the nitration of perylene is influenced by the reaction conditions. The 3-position is one of the more reactive sites on the perylene molecule for electrophilic attack. However, other isomers, such as 1-nitroperylene, are also formed. The ratio of the isomers can be influenced by factors such as the nitrating agent, solvent, and temperature.

Mechanism of Nitration: The generally accepted mechanism for electrophilic aromatic nitration involves the formation of the highly electrophilic nitronium ion (NO₂⁺) from the nitrating agent. This electrophile then attacks the π-electron system of the perylene ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The final step is the deprotonation of this intermediate by a weak base to restore the aromaticity of the ring, resulting in the formation of this compound.

An alternative mechanism involving electron transfer has also been proposed. In this pathway, an electron is transferred from the aromatic compound to the nitrating species, forming a radical cation and a radical. The coupling of these radical species would then lead to the nitro-substituted product. However, studies on the reaction between the perylene radical cation and nitrogen dioxide have shown that this pathway does not lead to the clean formation of mononitroperylenes, suggesting that the nitronium ion mechanism is more likely in most cases of aromatic nitration. lookchem.com

Photochemical Reaction Mechanisms and Product Analysis

Nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), including this compound, are known to undergo photochemical transformations, which are considered a primary route for their removal from the environment. walshmedicalmedia.com The photochemical reactivity of nitro-PAHs is influenced by the position of the nitro group relative to the aromatic ring system. wjpmr.com

Influence of Nitro Group Orientation: The orientation of the nitro group plays a crucial role in the photochemical reactivity of nitro-PAHs. wjpmr.com Nitro groups that are sterically hindered and forced into a perpendicular orientation relative to the aromatic ring tend to react faster than those that can remain in a more parallel orientation. wjpmr.com In the case of this compound, the nitro group is located at the 3-position, which has a different steric environment compared to the 1-position. Studies on perylene derivatives have shown that substitutions at the 3-position result in nearly planar structures, whereas substitutions at the 1-position lead to twisted structures. researchgate.net This structural difference can influence the photophysical and photochemical properties. For instance, this compound exhibits a significant photoluminescence quantum yield, while 1-nitroperylene is non-fluorescent. researchgate.net

Proposed Reaction Pathways: The photochemistry of nitro-PAHs can be complex, involving multiple reaction pathways. walshmedicalmedia.com One proposed primary photochemical pathway involves the cleavage of the C-NO₂ bond to form an aryl radical and a nitrogen dioxide radical (NO₂•). walshmedicalmedia.com These radicals can then undergo further reactions. The presence of oxygen can significantly influence the reaction pathways and quantum yields of photodegradation. walshmedicalmedia.com For some nitro-PAHs, molecular oxygen has been shown to reduce the photodegradation quantum yield. walshmedicalmedia.com The generation of reactive oxygen species (ROS) upon UVA irradiation of nitro-PAHs has also been reported, which can lead to further chemical transformations such as lipid peroxidation. scilit.com

Photoproducts: The photochemical degradation of nitro-PAHs can lead to the formation of various photoproducts, including phenols and quinones. wjpmr.comresearchgate.net The identification of these products is crucial for understanding the complete environmental fate of these compounds. However, the characterization of photoproducts from many nitro-PAHs, including this compound, remains an area of active research. wjpmr.com

Investigation of Interaction with Molecular Oxygen and Other Species

The interaction of this compound with atmospheric species, particularly molecular oxygen and reactive radicals, is critical for understanding its environmental fate and transformation.

Reactions with Atmospheric Oxidants: In the atmosphere, nitro-PAHs are subject to degradation through photolysis and gas-phase reactions with oxidants such as hydroxyl (OH) radicals, nitrate (NO₃) radicals, and ozone (O₃). aaqr.org For many nitro-PAHs, photolysis is a major loss process. aaqr.org The reactions with OH and NO₃ radicals can lead to the formation of other transformation products. The OH radical-initiated reaction is often dominant during the day, while the NO₃ radical-initiated reaction can be more significant at night. aaqr.org

Compound List

Environmental Chemistry Research: Formation and Transformative Pathways

Primary Formation of 3-Nitroperylene in Combustion Processes

This compound is directly emitted into the environment from various combustion sources. Its formation is intricately linked to the conditions of combustion, including temperature, fuel type, and the availability of nitrogen species.

Dependence on Combustion Temperature and Conditions

The formation of nitro-polycyclic aromatic hydrocarbons (NPAHs) during combustion is highly dependent on the temperature. Studies on waste incinerators have shown that increasing the primary combustion temperature from 690°C to 890°C leads to a significant decrease in the formation of most NPAHs. In diesel engines, the heterogeneous nature of combustion creates localized zones with varying temperatures and air-fuel ratios, which influences the generation of soot and its associated organic compounds, including perylene (B46583). The subsequent nitration to form this compound can occur in the high-temperature environment of the engine cylinder where nitrogen oxides (NOx) are abundant.

A summary of the effect of temperature on NOx, a precursor for nitration, is presented below:

| Combustion Temperature | Effect on NOx Emissions |

| Increasing Temperature | Generally leads to an increase in NOx formation. msu.edu |

| 900°C to 1500°C | In some mixed fuel scenarios, NOx generation can decrease with increasing temperature. mdpi.com |

Isomer Distribution Studies in Combustion Byproducts

The distribution of NPAH isomers in combustion byproducts can provide insights into the formation mechanisms. While specific data on the isomer distribution of nitroperylene from various combustion sources is limited, research on other NPAHs, such as nitropyrenes, has shown that isomer patterns can differ between direct emissions and secondary atmospheric formation. For example, in diesel exhaust, certain nitropyrene isomers are more prevalent, reflecting the high-temperature, fuel-rich conditions of the combustion chamber. copernicus.org It is plausible that a similar selectivity exists for nitroperylene isomers, with this compound being one of the potential products. The analysis of diesel exhaust particles has confirmed the presence of a wide range of PAHs and NPAHs, although specific quantification of this compound is not always reported. nrel.govdieselnet.com

Secondary Atmospheric Formation Mechanisms

Once released into the atmosphere, the parent PAH, perylene, can undergo nitration reactions to form this compound. These reactions can occur in the gas phase or on the surface of particulate matter.

Gas-Phase Reactions of Perylene with Nitrogen Oxides and Radicals

The gas-phase reactions of PAHs with atmospheric oxidants are a significant source of NPAHs. The primary oxidants involved are the hydroxyl radical (OH) during the daytime and the nitrate (B79036) radical (NO₃) at night.

At night, the nitrate radical (NO₃) becomes a key oxidant. The reaction of PAHs with NO₃ can also lead to the formation of nitro-PAHs. researchgate.netcopernicus.orgnist.gov The reaction proceeds through the addition of the NO₃ radical to the perylene molecule, followed by subsequent reactions that can yield this compound among other products.

Table: Key Gas-Phase Reactions Leading to Nitro-PAH Formation

| Reactant 1 | Reactant 2 | Key Products | Atmospheric Conditions |

|---|---|---|---|

| Perylene | OH radical + NOx | Nitroperylene isomers, Hydroxyperylene | Daytime |

Heterogeneous Reactions on Particulate Matter Surfaces

Perylene, being a semi-volatile compound, can be adsorbed onto the surface of atmospheric particulate matter, such as soot. nih.govnih.gov On these surfaces, it can undergo heterogeneous nitration reactions. These reactions are particularly important in polluted environments with high concentrations of nitrogen oxides.

The reaction of adsorbed perylene with gaseous dinitrogen pentoxide (N₂O₅) has been shown to produce this compound. researchgate.net N₂O₅ is in equilibrium with NO₃ and NO₂, making it an important nitrating agent, especially during nighttime. The general mechanism involves the electrophilic attack of a nitronium ion (NO₂⁺), or a related species, on the perylene molecule.

Studies on the heterogeneous reaction of NO₂ with diesel soot have shown that it leads to the formation of nitrous acid (HONO) and the nitration of PAHs present on the soot particles. nih.govmdpi.com While the uptake of NO₂ on soot is influenced by factors like relative humidity and the composition of the soot, these reactions contribute to the atmospheric burden of NPAHs. nih.govnih.gov

Phototransformation Research in Aquatic and Atmospheric Systems

This compound, once formed, is subject to phototransformation in the environment. This process, driven by sunlight, can lead to its degradation and the formation of other compounds.

The phototransformation of a compound is dependent on its ability to absorb light and the efficiency of the subsequent chemical reactions, known as the quantum yield. The UV-Vis absorption spectrum of a nitroperylene derivative shows characteristic peaks that are shifted to longer wavelengths compared to the parent perylene molecule, indicating its potential to absorb solar radiation. researchgate.net Specifically, the nitroperylene derivative exhibits absorption maxima at 455 and 483 nm. researchgate.net

In aquatic systems, the direct photolysis of nitroaromatic compounds can occur. The presence of other substances in the water, such as dissolved organic matter, can influence the rate of phototransformation by producing reactive intermediates. While specific quantum yields for the aqueous photolysis of this compound are not available, studies on other nitro-PAHs like 1-nitropyrene (B107360) have reported quantum yields in the range of 10⁻⁴ to 10⁻³ in various solvents. researchgate.net The photolysis of another nitroaromatic compound, 3-nitro-1,2,4-triazol-5-one (NTO), showed apparent quantum yields ranging from 2.0 × 10⁻⁵ to 1.3 × 10⁻³ depending on the pH. nih.gov

In the atmosphere, the photolysis of nitro-PAHs can be a significant degradation pathway. The atmospheric lifetime of a compound due to photolysis depends on its absorption cross-section, the solar actinic flux, and the quantum yield of the reaction. While a specific atmospheric lifetime for this compound due to photolysis has not been reported, studies on other organic nitrates suggest that photolysis can be an important sink, with lifetimes ranging from hours to days. uci.educopernicus.org For example, the photolysis of some monoterpene-derived organic nitrates can lead to their conversion to inorganic nitrogen within 12 hours of irradiation. uci.edu

Photodegradation Quantum Yields and Influencing Factors

No specific studies detailing the photodegradation quantum yield of this compound were identified. Research on other Nitro-PAHs, such as 1-nitropyrene, indicates that photodegradation rates and quantum yields are influenced by factors like the solvent environment (polarity and hydrogen-donating ability) and the presence of other substances. nih.gov For instance, the photodegradation quantum yield of 1-nitropyrene is significantly higher in polar protic solvents compared to nonpolar or polar aprotic solvents. nih.gov The orientation of the nitro group relative to the aromatic rings is another critical factor that governs the photochemical reaction mechanism and rate for Nitro-PAHs. nih.gov However, without specific experimental data for this compound, it is not possible to provide its quantum yield or a detailed analysis of influencing factors.

Role of Dissolved Organic Matter in Photochemical Processes

The role of dissolved organic matter (DOM) in the photochemical processes of this compound has not been specifically documented. In general, DOM can influence the photodegradation of organic contaminants through several mechanisms. It can act as a photosensitizer, absorbing sunlight and producing reactive species like triplet excited states of DOM (³DOM*), singlet oxygen (¹O₂), and hydroxyl radicals (•OH), which can then degrade the contaminant. researchgate.netnih.govnih.gov Conversely, DOM can also act as a light screen, reducing the amount of light available for direct photolysis, or quench the excited states of the contaminant, thereby inhibiting its degradation. researchgate.net The specific nature of the interaction between this compound and DOM, and whether DOM enhances or inhibits its photodegradation, remains uninvestigated.

Fate and Transport Research in Environmental Compartments (e.g., Soil, Air)

Specific research on the fate and transport of this compound in environmental compartments such as soil and air is not available. The environmental fate of organic compounds is governed by their physical and chemical properties, including water solubility, vapor pressure, and their tendency to adsorb to soil and sediment particles. For related compounds like Nitro-PAHs, atmospheric lifetimes are determined by their reactions with atmospheric oxidants (like OH radicals and ozone) and by photolysis. ipcc.chresearchgate.netcopernicus.org Transport in soil is influenced by adsorption to soil organic matter and clay minerals. However, without specific data for this compound, its mobility, persistence, and partitioning in soil and air cannot be accurately described.

Advanced Analytical Methodologies for 3 Nitroperylene Research

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating components from a mixture. For 3-Nitroperylene analysis, both high-performance liquid chromatography and gas chromatography are employed, often tailored to the compound's specific properties.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of nitro-PAHs, including this compound. This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is commonly used. The separation of this compound from its isomers and other NPAHs is critical, as co-elution can interfere with accurate quantification.

Research has demonstrated successful separation of this compound from a complex mixture of 21 other NPAH standards. The use of a gradient elution, where the mobile phase composition is changed over time, is often necessary to achieve adequate resolution for these complex samples. Detection is typically performed using spectrophotometric detectors, such as UV-Vis detectors, at specific wavelengths like 254 nm.

Table 1: Example of HPLC Conditions for this compound Separation

| Parameter | Condition |

|---|---|

| Column | Alltech ODS (250 x 2.1 mm id) |

| Mobile Phase | Gradient from 24% to 80% acetonitrile (B52724) in water |

| Gradient Time | 31 minutes |

| Temperature | 35 °C |

| Detection | Spectrophotometric at 254 nm |

Data sourced from a study on the separation of 22 NPAH standards, where this compound was peak number 44.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. It utilizes a gaseous mobile phase to carry vaporized sample components through a column containing a stationary phase. However, direct GC analysis of compounds with low volatility, such as this compound, can be challenging. To overcome this, a process called derivatization is often employed.

Derivatization involves chemically modifying the analyte to create a new compound (a derivative) with properties more suitable for the chosen analytical method. For GC analysis, the goal of derivatization is to increase the volatility and thermal stability of the analyte. This is achieved by masking polar functional groups, which reduces intermolecular hydrogen bonding. While specific derivatization reagents for this compound are not detailed in the provided context, general derivatization techniques like silylation or acylation are common for compounds with active hydrogens to make them more amenable to GC analysis. Silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, is a prevalent method for making samples more volatile.

Mass Spectrometry for Identification and Quantification

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool in this compound research for providing definitive molecular weight confirmation and structural information. The technique involves ionizing the chemical compound to generate charged molecules or molecule fragments and then measuring their mass-to-charge ratios.

High-Resolution Mass Spectrometry (HRMS) is an advanced MS technique capable of measuring the m/z ratio to several decimal places, providing a highly accurate or "exact" mass. This capability is crucial for distinguishing between molecules that have the same nominal mass but different elemental formulas (isobaric interferences). For this compound, HRMS can help differentiate it from other co-eluting compounds that may have the same integer mass but a different chemical formula. This high-resolution capability enhances the confidence in compound identification, especially in complex environmental samples.

Table 2: Mass Spectrometric Data for this compound

| Property | Value |

|---|---|

| Chemical Formula | C₂₀H₁₁NO₂ |

| Molecular Weight | 297.3 g/mol |

| Monoisotopic Mass | 297.078978594 Da |

Data sourced from PubChem.

Tandem Mass Spectrometry, also known as MS/MS, involves multiple stages of mass analysis. A common application involves isolating a specific ion (a precursor ion), fragmenting it, and then analyzing the resulting fragment ions (product ions). This process provides a fragmentation pattern that can serve as a structural fingerprint of the molecule, enabling its definitive identification.

For this compound, MS/MS is particularly valuable for structural confirmation and for resolving issues of co-elution with other NPAHs. By selecting the molecular ion of this compound (m/z 297) and inducing its fragmentation, a unique spectrum of product ions is generated. This fragmentation pattern can be used to confirm the identity of the compound even when chromatographic separation is incomplete. The technique, especially when using triple quadrupole (QQQ) mass spectrometers, is also the gold standard for targeted quantification due to its

Spectroscopic Detection Methods for Trace Analysis in Research Matrices

The detection and quantification of this compound at trace levels in complex research matrices, such as environmental samples, present significant analytical challenges. acs.orgmdpi.com Nitrated polycyclic aromatic hydrocarbons (NPAHs) like this compound are often present at concentrations one to three orders of magnitude lower than their parent PAHs, necessitating highly sensitive and selective analytical methods. acs.orgmdpi.com Researchers employ a variety of advanced spectroscopic techniques to identify and measure this compound, often coupling chromatographic separation with spectroscopic detection to enhance accuracy in complex mixtures. benchchem.comresearchgate.net

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique used in the study of this compound, often in an indirect manner. Research has utilized thin films of polymethylmethacrylate (PMMA) doped with perylene (B46583) as optical sensors for nitrogen dioxide (NO2) gas. researchgate.net In this application, the strong fluorescence of the perylene dye is quenched upon exposure to NO2. researchgate.net This quenching occurs because of an irreversible reaction between perylene and NO2 that forms non-fluorescent nitroperylene adducts, including this compound. researchgate.netosti.gov The fluorescence emission of the perylene-doped films is typically measured at a maximum wavelength (λmax) of 442 nm, with an excitation wavelength of 417 nm. researchgate.netosti.gov

While its parent compound is highly fluorescent, this compound itself exhibits relatively weak fluorescent properties. osti.gov In a tetrahydrofuran (B95107) (THF) solution, this compound yields a weak emission at 565 nm when excited at 474 nm. researchgate.netosti.gov However, when using the excitation wavelength optimal for perylene (417 nm), the fluorescence of this compound is considered insignificant, allowing for its formation to be detected by the decrease in the parent compound's signal. researchgate.netosti.gov

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to confirm the presence of this compound. After the nitration of perylene, the formation of nitroperylene isomers is confirmed by a characteristic absorption peak. researchgate.net In studies involving the exposure of perylene films to nitrogen dioxide, the UV-Vis spectra of the exposed films show an absorption at 470 nm, confirming the presence of nitroperylene isomers. osti.govresearchgate.net More specifically, when dissolved in tetrahydrofuran (THF), this compound exhibits a UV-Vis absorption maximum (λmax) at 474 nm. researchgate.netosti.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is instrumental in identifying the functional groups of a molecule and has been used to confirm the nitration of perylene. The presence of the nitro group (–NO2) in 1- and this compound is identified by characteristic absorption bands. osti.gov Specifically, IR spectra of films containing these compounds exhibit absorptions at 1526 cm⁻¹ and 1340 cm⁻¹, which are indicative of the asymmetric and symmetric stretching vibrations of the –NO2 group, respectively. osti.govresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for the definitive identification and quantification of this compound and other NPAHs. benchchem.comresearchgate.net Due to the complexity of environmental samples, MS is frequently coupled with gas chromatography (GC) or high-performance liquid chromatography (HPLC) to separate the target analyte from other compounds. researchgate.netkyushu-u.ac.jpmdpi.com

For this compound, MS provides definitive confirmation through its molecular ion peak. benchchem.com In GC-MS analysis, this compound shows a molecular ion [M+] at a mass-to-charge ratio (m/z) of 297. benchchem.comnih.gov Fragmentation patterns, including prominent peaks at m/z 251 and 250, further aid in its identification. nih.gov

Advanced MS methods have been developed for the selective trace analysis of NPAHs. acs.org Laser desorption ionization time-of-flight mass spectrometry (LDI-TOF-MS) in negative ion mode has proven effective for selectively detecting nitro-PAHs. acs.org This method produces intense molecular anions and characteristic fragment ions such as CN⁻ and NO₂⁻, which are indicators for the presence of NPAHs. acs.org For analyzing NPAHs in air samples, techniques like atmospheric pressure gas chromatography-tandem mass spectrometry (GC-APCI-MS/MS) are utilized. acs.org Quantitative analysis often employs HPLC with fluorescence detection, which is calibrated against certified standards. benchchem.com

Table 1: Spectroscopic Properties of this compound

| Spectroscopic Technique | Parameter | Wavelength/Wavenumber | Solvent/Matrix | Reference |

|---|---|---|---|---|

| UV-Vis Spectroscopy | Absorption Maximum (λmax) | 474 nm | Tetrahydrofuran (THF) | researchgate.netosti.gov |

| Absorption Maximum (λmax) | 470 nm | PMMA Film (Isomer Mix) | osti.govresearchgate.net | |

| Fluorescence Spectroscopy | Emission Maximum (λem) | 565 nm | Tetrahydrofuran (THF) | researchgate.netosti.gov |

| Excitation Wavelength (λex) | 474 nm | Tetrahydrofuran (THF) | researchgate.netosti.gov | |

| Infrared (IR) Spectroscopy | Asymmetric Stretch (–NO2) | 1526 cm⁻¹ | KBr / PMMA Film | osti.govresearchgate.net |

Table 2: Key Mass Spectrometry Data for this compound

| Ion Type | Mass-to-Charge Ratio (m/z) | Method | Reference |

|---|---|---|---|

| Molecular Ion [M+] | 297 | GC-MS | benchchem.comnih.gov |

| Fragment Ion | 251 | GC-MS | nih.gov |

| Fragment Ion | 250 | GC-MS | nih.gov |

| Fragment Ion | 127 | GC-MS | nih.gov |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,6-dinitropyrene |

| 1,8-dinitropyrene |

| 1-nitropyrene (B107360) |

| This compound |

| 6-nitrobenzo[a]pyrene |

| Benzo[a]pyrene |

| Nitrogen dioxide |

| Perylene |

| Polymethylmethacrylate |

Research Applications in Advanced Materials and Chemical Sensing

Design and Synthesis of 3-Nitroperylene-Based Fluorescent Probes

The synthesis of this compound typically involves the nitration of perylene (B46583). osti.gov This foundational compound serves as a key intermediate for creating more complex functional molecules. For instance, research has shown the synthesis of a series of perylene derivatives with electron-donating (amino) and electron-withdrawing (nitro, maleimide) groups at the 3-position. researchgate.net One notable application is the development of "off-on" fluorescent probes by incorporating a maleimide (B117702) group, which has been successfully used for imaging biothiols in living lung cancer cells. researchgate.net The nearly planar structure of 3-monosubstituted perylenes, like this compound, allows for a significant π-conjugated system, which is crucial for high fluorescence quantum yields. researchgate.net

A key characteristic of certain this compound derivatives is their solvatochromism, where the color of their fluorescence emission changes with the polarity of the solvent. researchgate.net Research has demonstrated that a nitroperylene derivative can display a range of fluorescence colors, from green to red, in different solvents. researchgate.netacs.org This phenomenon arises from the change in the electronic charge distribution in the excited state of the molecule, which is influenced by the surrounding solvent molecules. nih.govniscpr.res.in This sensitivity to the local environment makes these compounds promising candidates for use as fluorescent probes to sense the polarity of micro-environments, such as within different organelles of a living cell. rsc.orgrsc.orgnih.gov For example, this compound itself exhibits a high photoluminescence quantum yield of 80.62% in the nonpolar solvent toluene. researchgate.net

| Solvent | Emission Color | Emission Maximum (λem) |

|---|---|---|

| THF | Green | 512 nm researchgate.net |

| Various Solvents | Green to Red | N/A researchgate.net |

This compound and its parent compound, perylene, have been integrated into thin films for optical sensing applications. A notable example is the use of perylene-doped polymethylmethacrylate (PMMA) thin films for the detection of nitrogen dioxide (NO2) gas. osti.govresearchgate.netresearchgate.net In this system, the fluorescence of perylene is quenched upon exposure to NO2 because of an irreversible reaction that forms non-fluorescent nitroperylene isomers (1- and this compound). osti.govresearchgate.net The formation of the nitro adduct within the film can be confirmed using UV-vis and infrared spectroscopy. osti.govresearchgate.net These sensor films are robust, easily prepared via spin casting, and can be used for monitoring applications in various environments. osti.govresearchgate.net The development of such thin-film sensors is a practical application of the chemical reactivity and optical properties of the perylene core. omega.commouser.com

Exploration of Charge-Transfer Systems in Organic Electronics Research